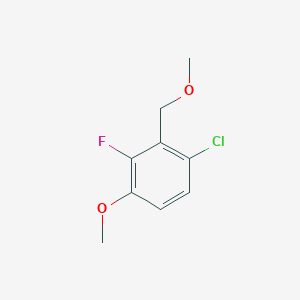

1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene

Description

Properties

IUPAC Name |

1-chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c1-12-5-6-7(10)3-4-8(13-2)9(6)11/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVYUBZWYRTFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1F)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative.

Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring through halogenation reactions.

Methoxylation: Introduction of methoxy groups using methanol in the presence of a catalyst.

Methoxymethylation: Addition of a methoxymethyl group through a reaction with formaldehyde and methanol under acidic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove halogen atoms or convert methoxy groups to hydroxyl groups.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in substitution reactions allows for the introduction of various functional groups, making it a valuable tool for chemists.

Medicinal Chemistry

Research has indicated potential therapeutic properties for this compound, including:

- Anti-inflammatory effects : Studies are exploring its ability to modulate inflammatory pathways.

- Antimicrobial activity : Investigations into its interactions with bacterial membranes suggest possible applications as an antimicrobial agent.

The compound is under investigation for its biological interactions, particularly its binding affinity to specific enzymes and receptors. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and biological activity.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities, such as polymers or coatings .

Case Study 1: Synthesis of Antimicrobial Agents

A recent study utilized this compound as a precursor for synthesizing new antimicrobial agents. The results indicated that modifications to the compound's structure enhanced its efficacy against specific bacterial strains, demonstrating its potential in pharmaceutical applications.

Case Study 2: Material Science Innovations

In material science, researchers have explored incorporating this compound into polymer matrices to improve thermal stability and mechanical properties. The addition of functional groups has been shown to significantly alter the material's characteristics, leading to innovative applications in coatings and composites .

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene can be compared with other benzene derivatives such as:

1-Chloro-4-fluorobenzene: Lacks methoxy and methoxymethyl groups, resulting in different reactivity and applications.

1-Chloro-3-fluoro-2-methoxybenzene: Similar structure but without the methoxymethyl group, leading to variations in chemical behavior.

4-Methoxyphenylboronic acid: Contains a boronic acid group instead of halogens, used in different types of chemical reactions.

Biological Activity

1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene, a halogenated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C9H10ClF O2

- Molecular Weight : 204.63 g/mol

- CAS Number : 2432848-96-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that compounds with similar structures can exhibit significant enzyme inhibition properties, particularly against cytochrome P450 enzymes. For example, a related compound demonstrated potent reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM, suggesting that this compound may possess similar inhibitory effects on metabolic enzymes, which could lead to drug-drug interactions and toxicity concerns in therapeutic contexts .

| Compound | IC50 (μM) | % TDI | k_obs (min^-1) | k_obs Ratio |

|---|---|---|---|---|

| 1 | 0.34 | 66 | 0.0921 | 6.01 |

| Other Compounds | >50 | <10 | Variable | Variable |

3. Anticancer Potential

The structural features of halogenated benzene derivatives suggest potential anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. Similar compounds have been studied for their ability to interact with cellular signaling pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

- Inhibition Studies : A study evaluated the inhibition of CYP enzymes by a series of methoxy-substituted benzene derivatives, revealing that modifications at the methoxy position significantly impacted enzyme affinity and selectivity .

- Antimicrobial Screening : In a screening of various halogenated phenolics, compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating that further exploration could yield valuable insights into its antimicrobial efficacy .

- Anticancer Activity : Research involving fluorinated aromatic compounds highlighted their role in inhibiting cancer cell lines through modulation of apoptosis pathways and cell cycle arrest mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and substitution reactions. For example:

- Step 1 : Halogenation of a benzene precursor (e.g., methoxymethylbenzene) using Cl₂ or SO₂Cl₂ under anhydrous conditions introduces chlorine and fluorine atoms. Catalysts like FeCl₃ may enhance regioselectivity .

- Step 2 : Methoxy groups are introduced via nucleophilic substitution with methoxide (NaOCH₃) in polar aprotic solvents (e.g., DMSO) at 60–80°C .

- Yield Optimization : Temperature control (<100°C) and exclusion of moisture are critical to minimize side reactions (e.g., hydrolysis of methoxymethyl groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substitution patterns (e.g., methoxy vs. methoxymethyl groups) via chemical shifts (δ 3.3–3.8 ppm for OCH₃ and δ 4.0–4.5 ppm for CH₂OCH₃) .

- GC-MS : Confirms molecular ion peaks (e.g., m/z ≈ 218 for C₉H₁₀ClFO₂) and fragmentation patterns .

- IR Spectroscopy : Identifies C-O (1050–1250 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretching vibrations .

Q. What are the primary chemical reactions this compound undergoes, and what are their applications?

- Methodological Answer :

- Nucleophilic Substitution : The chlorine atom reacts with amines or alkoxides to form derivatives for pharmaceutical intermediates .

- Suzuki-Miyaura Coupling : The methoxymethyl group stabilizes transition-metal catalysts, enabling biaryl synthesis for agrochemicals .

- Oxidation : Controlled oxidation of the methoxymethyl group yields aldehydes, useful in polymer chemistry .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. no activity) be resolved?

- Methodological Answer : Discrepancies arise from structural analogs (e.g., positional isomerism) or assay conditions. Strategies include:

- SAR Studies : Compare analogs (e.g., 1-Chloro-4-methoxy vs. 1-Fluoro-3-methoxy derivatives) to identify critical substituents .

- Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and MIC protocols to reduce variability .

- Computational Modeling : Density Functional Theory (DFT) predicts electron-withdrawing effects of fluorine, which may enhance membrane penetration .

Q. What strategies optimize regioselectivity in halogenation steps during synthesis?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., methoxymethyl) to position halogens. For example, LiTMP (lithium tetramethylpiperidide) directs fluorine to the meta position .

- Solvent Effects : Non-polar solvents (e.g., CCl₄) favor electrophilic substitution at electron-rich positions .

- Catalytic Systems : Pd/Cu catalysts improve selectivity in Ullmann-type couplings for aryl halide formation .

Q. How do steric and electronic effects of the methoxymethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky methoxymethyl group hinders ortho-substitution but stabilizes transition states in coupling reactions via steric shielding .

- Electronic Effects : The electron-donating methoxy group increases electron density on the benzene ring, accelerating oxidative addition in Pd-catalyzed reactions .

- Case Study : In Suzuki-Miyaura couplings, the methoxymethyl group improves catalyst turnover by reducing dehalogenation side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.